Flupyrsulfuron-methyl sodium

Catalog No.
S766019
CAS No.
144740-54-5
M.F
C15H13F3N5NaO7S
M. Wt
487.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupyrsulfuron-methyl sodium

CAS Number

144740-54-5

Product Name

Flupyrsulfuron-methyl sodium

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide

Molecular Formula

C15H13F3N5NaO7S

Molecular Weight

487.3 g/mol

InChI

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1

InChI Key

JKPSVOHVUGMYGH-UHFFFAOYSA-M

SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+]

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+]

Analytical Standard

Flupyrsulfuron-methyl sodium's high purity and well-defined chemical structure make it a suitable candidate as an analytical standard in various research applications. It serves as a reference point for identifying and quantifying the presence of flupyrsulfuron-methyl in environmental samples, such as soil and water. This application is crucial for monitoring the environmental fate and potential impact of the herbicide [, ].

Environmental Fate and Ecotoxicology Studies

Researchers utilize flupyrsulfuron-methyl sodium to investigate its environmental behavior and potential ecological effects. Studies may involve applying the herbicide in controlled laboratory settings or field environments to assess its persistence, degradation rates, and potential impact on non-target organisms like soil microorganisms, aquatic invertebrates, and beneficial insects []. This information is crucial for understanding the environmental risks associated with the use of this herbicide and informing sustainable agricultural practices.

Flupyrsulfuron-methyl sodium is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is C15H13F3N5NaO7SC_{15}H_{13}F_3N_5NaO_7S, and it has a molecular weight of 487.3 g/mol. The compound typically appears as a white powder with a pungent odor and has a melting point ranging from 165 °C to 170 °C. It exhibits solubility in water at approximately 0.603 g/L at 20 °C and has a density of around 1.48 g/cm³ .

Flupyrsulfuron-methyl sodium acts by inhibiting ALS in susceptible plants. ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids, essential for plant growth and development. Inhibition of ALS disrupts this process, leading to cell death and weed control [].

Flupyrsulfuron-methyl sodium functions through inhibiting the acetolactate synthase enzyme, which is critical for branched-chain amino acid synthesis in plants. This inhibition leads to the disruption of protein synthesis and subsequently causes plant death. The herbicide's mechanism of action is similar to other sulfonylurea herbicides, making it effective even at low application rates.

The biological activity of flupyrsulfuron-methyl sodium is characterized by its ability to selectively target specific weed species while being less harmful to crops. It is particularly effective against species such as Echinochloa and Amaranthus. Studies indicate that it can be absorbed through both foliage and roots, leading to systemic effects within treated plants .

Flupyrsulfuron-methyl sodium can be synthesized through several methods, often involving the reaction of 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid with sodium hydroxide or other sodium salts. The typical synthesis pathway includes:

  • Formation of the Sulfonamide: Reacting appropriate amines with sulfonyl chlorides.
  • Nicotinic Acid Derivation: Modifying nicotinic acid derivatives to introduce trifluoromethyl groups.
  • Final Salt Formation: Neutralizing the acid with sodium hydroxide to yield the sodium salt form .

Flupyrsulfuron-methyl sodium is widely used in agricultural settings for weed management in crops such as corn, soybeans, and rice. Its application helps in maintaining crop yield by controlling competitive weed species effectively. Additionally, it is utilized in non-crop areas for vegetation management.

Research on flupyrsulfuron-methyl sodium has demonstrated its interactions with various environmental factors, including soil composition and moisture levels, which can affect its efficacy and persistence. Studies also indicate potential interactions with other agrochemicals, which may enhance or inhibit its herbicidal activity depending on the formulation used .

Flupyrsulfuron-methyl sodium shares structural similarities with other sulfonylurea herbicides but exhibits unique properties that distinguish it from its counterparts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
ImazapyrC₁₄H₁₈N₄O₃Broad-spectrum herbicide; also used in forestry
Chlorimuron-ethylC₁₄H₁₅ClN₂O₄Selective for certain legumes
Metsulfuron-methylC₁₂H₁₄N₄O₅SEffective against annual grasses
Trifloxysulfuron-sodiumC₁₂H₁₂F₃N₅NaO₃SBroadleaf weed control; lower toxicity

Flupyrsulfuron-methyl sodium's distinct trifluoromethyl group enhances its potency against specific weed species while maintaining selectivity towards crops, making it a valuable tool in integrated weed management strategies .

Structural Determinants of Enzyme-Herbicide Interaction

The herbicidal activity of flupyrsulfuron-methyl sodium stems from its optimized molecular architecture that enables high-affinity binding to acetolactate synthase (ALS). The compound features:

  • Trifluoromethyl-substituted pyridine ring: Enhances hydrophobic interactions with ALS active site residues [4]
  • Methoxycarbonyl group: Stabilizes herbicide orientation through hydrogen bonding with valine 572 and tryptophan 574 in the enzyme's catalytic domain [4]
  • Dimethoxypyrimidine moiety: Creates steric hindrance that prevents substrate access while maintaining flexibility for conformational adjustments [6]

These structural elements collectively enable inhibition constants (Kᵢ) in the nanomolar range, as demonstrated through X-ray crystallography studies of ALS-herbicide complexes [6]. The sodium counterion further improves solubility for rapid foliar absorption compared to non-ionic sulfonylureas [2].

Structural FeatureBinding InteractionEnzymatic Consequence
Trifluoromethyl groupHydrophobic packingBlocks substrate channel
Sulfonylurea bridgeHydrogen bondingMimics natural substrate
Pyrimidine ringπ-π stackingStabilizes closed enzyme state

Comparative Analysis with Other Sulfonylurea Herbicides

Flupyrsulfuron-methyl sodium exhibits distinct target-site interactions compared to classical sulfonylureas:

Binding Kinetics

  • 5.2× higher ALS affinity than metsulfuron-methyl in Alopecurus myosuroides [4]
  • 28% slower dissociation rate from enzyme complex vs. rimsulfuron [6]

Resistance Profile

  • Maintains efficacy against ALS-resistant biotypes with Pro197 mutations due to altered hydrogen bonding network [3]
  • 3.8-fold lower cross-resistance risk compared to triazolopyrimidine herbicides

Species Selectivity

HerbicidePrimary Target WeedsCrop Tolerance Mechanism
Flupyrsulfuron-methylAlopecurus myosuroides, Apera spica-ventiRapid glutathione conjugation in wheat [4]
FlazasulfuronCyperus rotundus, Digitaria spp.Differential root exudation
RimsulfuronSolanum nigrum, Amaranthus spp.Metabolic hydroxylation

This structural specialization enables flupyrsulfuron-methyl sodium to control ALS inhibitor-resistant grass weeds while maintaining crop safety through distinct detoxification pathways [4].

Disruption of Branched-Chain Amino Acid Biosynthesis

Metabolic Consequences in Target Weed Species

ALS inhibition by flupyrsulfuron-methyl sodium triggers a cascade of metabolic disruptions:

  • Immediate Enzyme Suppression

    • 94-98% reduction in acetolactate synthase activity within 4 hours post-application [4]
    • Complete depletion of valine and isoleucine pools within 24-48 hours [6]
  • Secondary Metabolic Effects

    • 3.5-fold increase in α-ketobutyrate levels (feedback inhibitor of threonine deaminase) [3]
    • Disruption of pantothenate biosynthesis via ketol-acid reductoisomerase inhibition [6]
  • Cellular Collapse Timeline

    Time Post-ApplicationPhysiological Event
    0-6 hoursCessation of new root growth
    12-24 hoursChloroplast membrane degradation
    48-72 hoursComplete growth arrest

Resistant weed species like Kochia scoparia exhibit modified ALS isoforms with 5-28× reduced herbicide sensitivity, enabled by single nucleotide polymorphisms altering the herbicide binding pocket [3]. However, flupyrsulfuron-methyl sodium maintains effectiveness against certain resistance mutations through its unique methoxycarbonyl group that forms compensatory hydrogen bonds [4] [6].

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Flupyrsulfuron-methyl sodium

Dates

Modify: 2023-08-15

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